

# Technical Support Center: Stevia Powder Hygroscopicity Issues in the Laboratory

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B15541331

[Get Quote](#)

This technical support center is designed for researchers, scientists, and drug development professionals to address common hygroscopicity-related issues encountered when working with **stevia powder** in a laboratory setting.

## Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with **stevia powder**.

Question: My **stevia powder** is clumping and caking in its container. What can I do to prevent this?

Answer: Clumping and caking of **stevia powder** are primarily caused by moisture absorption from the surrounding environment.<sup>[1]</sup> To prevent this, implement the following storage and handling procedures:

- **Control the Environment:** Store **stevia powder** in a controlled environment with low relative humidity (RH), ideally below its critical relative humidity (cRH). While the exact cRH can vary depending on the specific stevia extract, maintaining an RH below 50% is a good general practice.<sup>[1][2]</sup>
- **Use Appropriate Containers:** Store the powder in airtight containers made of materials with low moisture permeability, such as glass or aluminum-lined bags.<sup>[2]</sup> Ensure the container is sealed tightly immediately after each use.

- **Incorporate Desiccants:** Place desiccant packets (e.g., silica gel, molecular sieves) inside the storage container to absorb any residual moisture.
- **Minimize Exposure:** When weighing or handling the powder, work quickly to minimize its exposure to ambient air. If possible, perform these tasks in a glove box or a room with controlled humidity.

Question: I'm observing poor flowability of my **stevia powder**, which is affecting the accuracy of my measurements. How can I improve this?

Answer: Poor flowability is often a direct consequence of moisture uptake, which increases inter-particle friction and cohesion.<sup>[3][4]</sup> To improve the flowability of your **stevia powder**:

- **Ensure the Powder is Dry:** Before use, you can dry the **stevia powder** in a vacuum oven at a low temperature to remove absorbed moisture. The exact temperature and duration will depend on the specific stevia extract and its thermal stability.
- **Use Flow Aids:** In some applications, incorporating a small amount of a glidant or anti-caking agent, such as silicon dioxide, can significantly improve flowability. However, ensure that any added excipients are compatible with your experimental design and final product formulation.
- **Control Particle Size:** Finer powders tend to be more cohesive and have poorer flowability. While you may not have control over the particle size of a commercial product, being aware of this factor can help in selecting a suitable grade of **stevia powder** for your application.

Question: My analytical results for stevia concentration are inconsistent. Could hygroscopicity be the cause?

Answer: Yes, hygroscopicity can lead to significant errors in analytical measurements. If the **stevia powder** has absorbed moisture, the actual weight of the active steviol glycosides in a given sample will be lower than the measured weight, leading to an underestimation of its concentration in subsequent analyses.

To mitigate this:

- **Determine Moisture Content:** Before weighing your sample for analysis, determine its moisture content using a suitable method like Karl Fischer titration or loss-on-drying.<sup>[5][6][7]</sup>

- **Correct for Moisture:** Adjust the sample weight used in your calculations to account for the measured moisture content. The corrected weight will represent the actual amount of dry **stevia powder**.
- **Use a Dry Box or Glove Compartment:** For highly sensitive analyses, perform all weighing and sample preparation steps in a controlled environment with very low humidity, such as a nitrogen-purged glove box.

## Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for **stevia powder**?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. **Stevia powder**, particularly in its highly purified and amorphous forms, can be hygroscopic. This is a concern because moisture absorption can lead to a range of undesirable physical and chemical changes, including:

- **Physical Changes:** Caking, clumping, reduced flowability, and changes in particle size.[8]
- **Chemical Changes:** Potential degradation of steviol glycosides, although stevia is generally stable.[9]
- **Analytical Inaccuracies:** Inaccurate weighing, leading to errors in concentration calculations.

Q2: How does temperature affect the hygroscopicity of **stevia powder**?

A2: Temperature has a complex effect on hygroscopicity. Generally, at a constant relative humidity, an increase in temperature can decrease the equilibrium moisture content of the powder, making it seem less hygroscopic.[10][11][12] However, temperature fluctuations can be problematic. A drop in temperature can cause the relative humidity of the air in a sealed container to increase, potentially leading to moisture absorption by the powder.

Q3: Are all types of **stevia powder** equally hygroscopic?

A3: No, the hygroscopicity of **stevia powder** can vary depending on several factors:

- **Purity:** Highly purified stevia extracts, especially those with a high percentage of Rebaudioside A, may exhibit different hygroscopic properties.

- **Physical Form:** Amorphous powders are generally more hygroscopic than their crystalline counterparts. The drying method used in production (e.g., spray drying vs. crystallization) can influence the physical form.[\[13\]](#)
- **Particle Size:** Powders with smaller particle sizes have a larger surface area and can absorb moisture more readily.

Q4: What is the critical relative humidity (cRH) of **stevia powder**?

A4: The critical relative humidity (cRH) is the specific relative humidity at which a material begins to rapidly absorb moisture from the atmosphere.[\[14\]](#) For **stevia powder**, the cRH can vary based on its purity and physical form. It is best to determine the cRH for the specific stevia product you are using through moisture sorption isotherm analysis. As a general guideline, keeping the storage environment below 50% RH is recommended to prevent significant moisture uptake.

## Data on Stevia Powder Hygroscopicity

The following tables summarize quantitative data related to the moisture sorption characteristics of stevia.

Table 1: Influence of Moisture Content on the Flow Properties of **Stevia Powder**

Moisture Content (% w.b.)	Angle of Internal Friction (°)	Flow Index
4.96	41.13	0.27
9.68	43.15	0.32
13.99	45.83	0.39
20.08	45.50	0.45
25.79	44.92	0.48

Source: Adapted from Mahapatra et al. (2018)[\[3\]](#)[\[4\]](#)

Table 2: Monolayer Moisture Content of Stevia Leaf Powder at Different Temperatures

Temperature (°C)	Monolayer Moisture Content (g water/100 g dry solids)
30	8.34
40	7.49
50	6.18

The monolayer moisture content, determined from GAB isotherm models, represents the amount of water that is strongly adsorbed to the surface of the powder and is a good indicator of its stability. A lower value suggests better stability.[\[11\]](#)

## Experimental Protocols

### 1. Determination of Moisture Content by the Gravimetric (Oven Drying) Method

This protocol provides a standard procedure for determining the moisture content of **stevia powder**.

Materials:

- Analytical balance (readable to 0.1 mg)
- Drying oven with temperature control
- Desiccator with a desiccant
- Moisture--resistant weighing dishes with lids (e.g., glass or aluminum)
- Tongs

Procedure:

- Pre-dry the weighing dishes with their lids in the oven at the selected drying temperature (e.g., 105°C) for at least 30 minutes.
- Cool the weighing dishes in a desiccator to room temperature.

- Weigh an empty, dry weighing dish with its lid and record the weight (W1).
- Add approximately 1-2 g of the **stevia powder** to the weighing dish and record the weight of the dish, lid, and sample (W2).
- Place the weighing dish with the sample (with the lid slightly ajar) in the drying oven set to a constant temperature (e.g., 105°C).
- Dry the sample for a specified period (e.g., 2-3 hours) or until a constant weight is achieved. To check for constant weight, re-weigh the sample at 1-hour intervals until the weight change is less than 0.5 mg.
- After drying, close the lid of the weighing dish inside the oven (if possible) or immediately upon removal.
- Transfer the weighing dish to a desiccator and allow it to cool to room temperature (approximately 20-30 minutes).
- Weigh the cooled weighing dish with the lid and the dried sample, and record the weight (W3).
- Calculate the moisture content as a percentage using the following formula:

$$\text{Moisture Content (\%)} = [(W2 - W3) / (W2 - W1)] \times 100$$

## 2. Assessment of Powder Flowability by Angle of Repose

This protocol describes a simple method to assess the flowability of **stevia powder**.

Materials:

- Funnel with a fixed orifice diameter
- Stand and clamp to hold the funnel at a fixed height
- Flat, level surface (e.g., a petri dish or a piece of paper with a defined diameter)
- Ruler or caliper

- Spatula

Procedure:

- Set up the funnel using the stand and clamp at a fixed height (e.g., 2-4 cm) above the flat surface.
- Carefully pour the **stevia powder** into the funnel until it is full. Ensure the orifice of the funnel is blocked initially.
- Allow the powder to flow freely from the funnel onto the flat surface, forming a conical pile. Stop the flow once the apex of the cone reaches the tip of the funnel.
- Measure the height of the conical pile (h) from the center.
- Measure the diameter (d) of the base of the conical pile. Calculate the radius ( $r = d/2$ ).
- Calculate the angle of repose ( $\theta$ ) using the following formula:

$$\theta = \arctan(h/r)$$

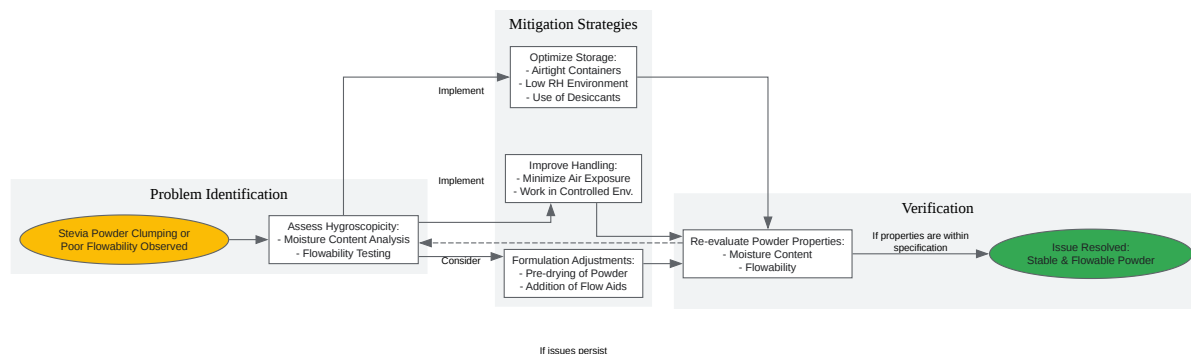
Interpretation of Angle of Repose ( $\theta$ ):

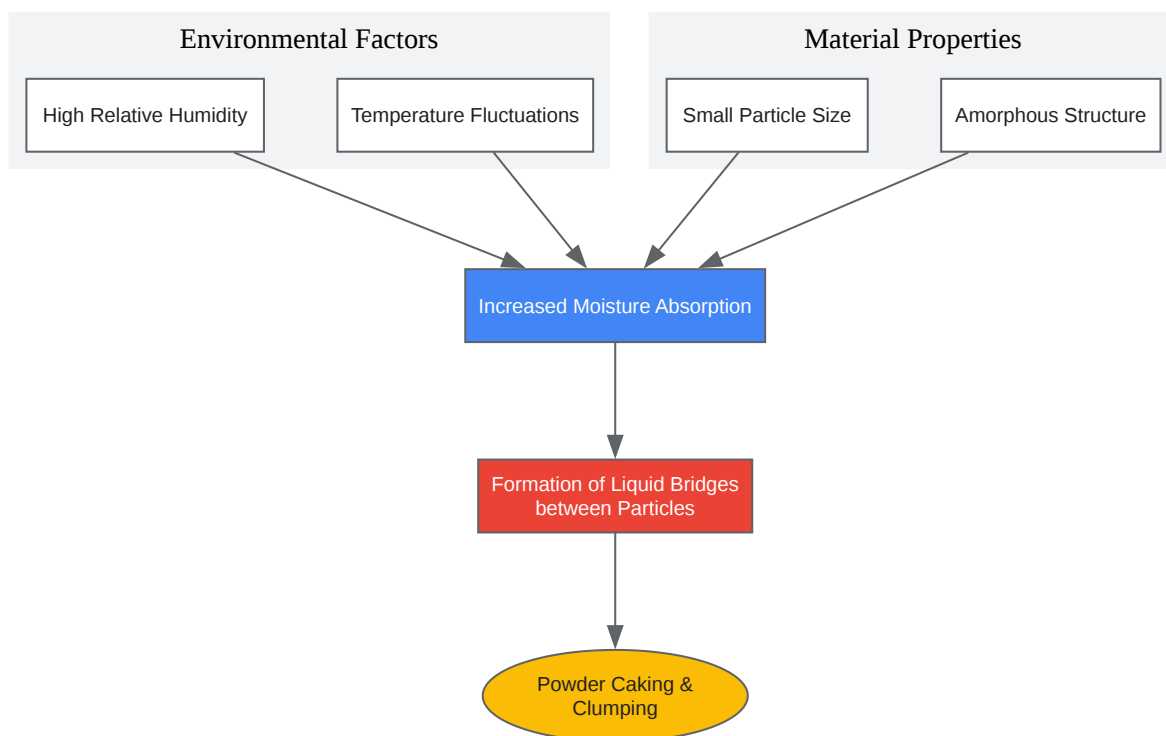
Angle of Repose (°)	Flowability
$\leq 30$	Excellent
31 - 35	Good
36 - 40	Fair
41 - 45	Passable
46 - 55	Poor
$> 56$	Very Poor

Source: Carr, R. L. (1965). Evaluating flow properties of solids. Chemical Engineering, 72(2), 163-168.

## Visualizations







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [enjoystevia.com](https://enjoystevia.com) [[enjoystevia.com](https://enjoystevia.com)]
- 2. [solutions.bocsci.com](https://solutions.bocsci.com) [[solutions.bocsci.com](https://solutions.bocsci.com)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]

- 5. [contractlaboratory.com](https://contractlaboratory.com) [[contractlaboratory.com](https://contractlaboratory.com)]
- 6. Moisture content of powders : A guide (Definition, Calculation, Interpretation) [[powderprocess.net](https://powderprocess.net)]
- 7. Moisture Content Analysis in Powder Samples - PowderTechnology info [[powdertechology.info](https://powdertechology.info)]
- 8. [pharmainfo.in](https://pharmainfo.in) [[pharmainfo.in](https://pharmainfo.in)]
- 9. [PDF] Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
- 10. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 11. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 12. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 13. Drying Technologies for Stevia rebaudiana Bertoni: Advances, Challenges, and Impacts on Bioactivity for Food Applications—A Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. [aqualab.com](https://aqualab.com) [[aqualab.com](https://aqualab.com)]
- To cite this document: BenchChem. [Technical Support Center: Stevia Powder Hygroscopicity Issues in the Laboratory]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15541331#stevia-powder-hygroscopicity-issues-in-lab>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)